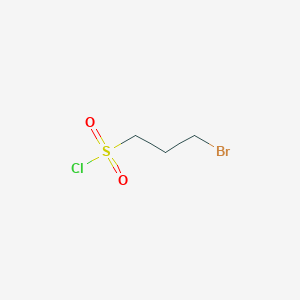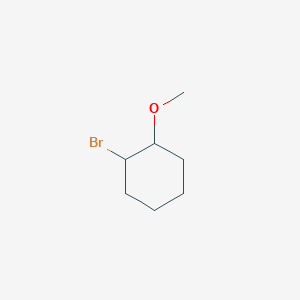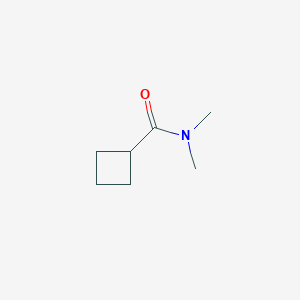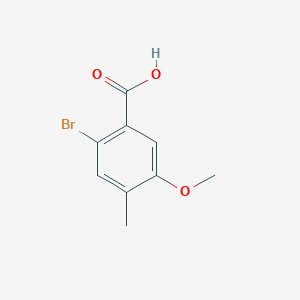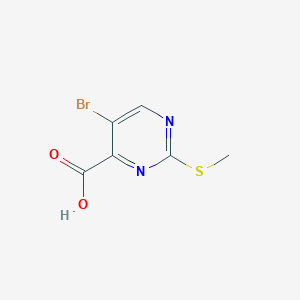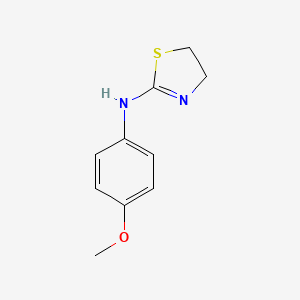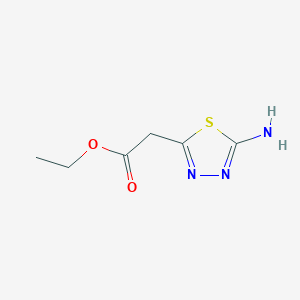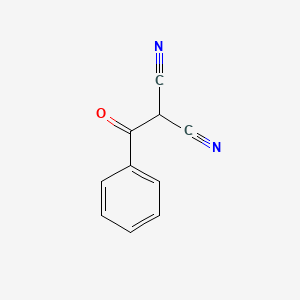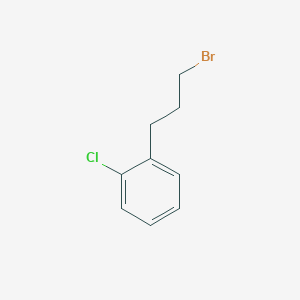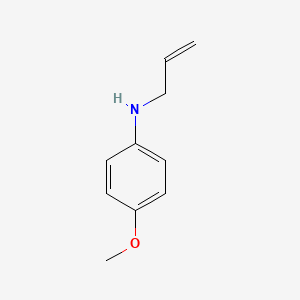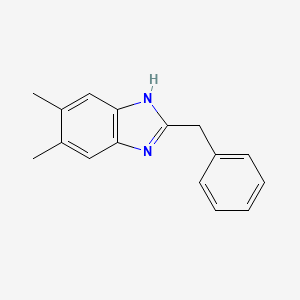
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid often involves multi-step chemical processes. A study described the synthesis of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, highlighting the impact of reaction conditions on yield and purity. This process, which might be adapted for the synthesis of our target compound, involves the etherification of 4,4′-dihydroxybiphenyl followed by a coupling reaction with a carboxylic acid derivative (Cai Li, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and intermolecular interactions. For example, the structure and phase transition behavior of a similar compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, were extensively studied, showing its liquid crystalline nature, which could be relevant for understanding the structural properties of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid (Cai Li, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from related studies. For instance, the one-electron oxidation of related methylpropanoic acids in aqueous solution provides insight into potential oxidative pathways and the influence of pH and structural effects on reactivity (M. Bietti & A. Capone, 2008). Such studies are crucial for understanding the chemical behavior and stability of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid under various conditions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for practical applications and handling of the compound. Although specific data on 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid might not be readily available, related compounds' studies offer valuable insights. For example, the analysis of liquid crystalline behavior and phase transition in structurally similar compounds provides a basis for predicting the physical state and thermal behavior of our target compound (Cai Li, 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability under various conditions, is fundamental. While specific studies on 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid are scarce, research on related compounds offers insights into potential reactivity patterns and chemical interactions. The study on the one-electron oxidation reactions and the influence of structural modifications on reactivity is particularly relevant (M. Bietti & A. Capone, 2008).
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
Biphenyl-based compounds like 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid are significant in the treatment of hypertension and inflammation. Studies have shown that certain derivatives exhibit notable anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. This application is significant in the pharmaceutical sector, especially in the development of treatments for conditions involving tyrosinase, a key enzyme in melanin synthesis (Kwong et al., 2017).
Liquid Crystal Synthesis
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid derivatives are used in the synthesis of liquid crystals. Research indicates that these compounds exhibit thermotropic liquid crystalline behavior, which is vital in the field of material sciences and technologies involving liquid crystal displays (Li, 2009).
Anti-Inflammatory Activity
Compounds structurally similar to 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, particularly in the arylpropanoic acid class, have been found to possess significant anti-inflammatory activity. These compounds are structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and have been evaluated for their efficacy and safety (Dilber et al., 2008).
GPR40 Agonist Development
In diabetes treatment research, derivatives of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid have been explored as GPR40 agonists. These agonists aim to enhance glucose-stimulated insulin secretion, thereby offering a novel approach in the management of type 2 diabetes (Mikami et al., 2012).
Eigenschaften
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVPNWVEKYXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326091 |
Source


|
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid | |
CAS RN |
1222-74-8 |
Source


|
| Record name | 1222-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



